molecular formula C14H21NO3 B11862145 tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate CAS No. 1321591-78-9

tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate

Katalognummer: B11862145
CAS-Nummer: 1321591-78-9
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: LUJAIVVEZQGLNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate (CAS 1321591-78-9) is a carbamate-protected amine derivative of significant value in medicinal and organic chemistry . This compound features a tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in multi-step synthetic workflows . The Boc group provides robust steric shielding for the amine functionality, allowing for selective reactions at other molecular sites and its subsequent clean removal under mild acidic conditions without affecting sensitive functionalities . The carbamate group is a key structural motif in modern drug discovery due to its high chemical and proteolytic stability and its close resemblance to a peptide bond, often serving as an effective amide or peptidomimetic . This makes derivatives of this compound attractive intermediates in the design of enzyme inhibitors and other bioactive molecules . Its specific structure, incorporating a 4-methoxyphenyl substituent, is commonly found in compounds targeting various therapeutic areas. Researchers utilize this chemical as a critical building block for constructing more complex, pharmaceutically relevant structures, including potential protease inhibitors and other peptidomimetic agents . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Eigenschaften

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-6-8-12(17-5)9-7-11/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAIVVEZQGLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700562
Record name tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321591-78-9
Record name tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-(1-(4-Methoxyphenyl)ethyl)carbamat beinhaltet typischerweise die Reaktion von tert-Butylcarbamaten mit 1-(4-Methoxyphenyl)ethylamin. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von tert-Butyl-(1-(4-Methoxyphenyl)ethyl)carbamat große Reaktionen mit automatisierten Geräten beinhalten, um Konsistenz und Effizienz zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit werden optimiert, um Ausbeute und Reinheit zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-(1-(4-Methoxyphenyl)ethyl)carbamat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Derivate umwandeln.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden je nach der durchgeführten Reaktion gewählt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Carbamate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

One of the primary applications of tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate is its role as an enzyme inhibitor, particularly for acetylcholinesterase. This inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine, which is crucial for neurotransmission. Research has indicated that this compound can modulate enzyme activities and protein interactions effectively, making it a candidate for therapeutic applications targeting neurodegenerative diseases.

Drug Development

The compound has been investigated for its potential in drug development, particularly in the context of neurological disorders. Its ability to inhibit acetylcholinesterase suggests that it may be beneficial in treating conditions like Alzheimer's disease by improving cognitive function through enhanced cholinergic activity .

Anti-inflammatory Activity

A related study explored the synthesis of various carbamate derivatives, including those similar to this compound, which exhibited promising anti-inflammatory effects. These compounds were tested using the carrageenan-induced rat paw edema model, showing significant inhibition rates compared to standard anti-inflammatory drugs like indomethacin .

Activity TypeMeasurement MethodResult
Acetylcholinesterase InhibitionIn vitro assayIC50 = 0.17 μM
Anti-inflammatory ActivityIn vivo model% Inhibition = 54% - 39%

Case Study 1: Neuroprotective Effects

In vitro studies demonstrated that this compound protects neuronal cells from amyloid beta-induced toxicity. The compound significantly improved cell viability in cultures exposed to neurotoxic agents, indicating its potential as a neuroprotective agent .

Case Study 2: Cognitive Enhancement in Animal Models

In vivo experiments using scopolamine-induced cognitive decline models showed that this compound could mitigate cognitive impairments in rats. Although not statistically significant compared to established treatments, the results suggest further exploration into its efficacy as a cognitive enhancer .

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-(1-(4-Methoxyphenyl)ethyl)carbamat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und den verwendeten Derivaten ab.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl Carbamates with Aromatic Substitutions

  • tert-Butyl[1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl]carbamate (4b) Structure: Contains a phenylpropynyl chain attached to the 4-methoxyphenyl group. Synthesis: Prepared from 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-ol and tert-butyl carbamate via column chromatography (78% yield) . The higher yield (78% vs. 38%) suggests better reaction efficiency due to stabilized intermediates.
  • tert-Butyl[(1S)-1-(3-bromophenyl)ethyl]carbamate Structure: Substitutes 4-methoxyphenyl with 3-bromophenyl. Properties: Molecular weight 300.19 (C₁₃H₁₈BrNO₂). Bromine's electron-withdrawing nature alters electronic properties, affecting reactivity in cross-coupling reactions .

Heterocyclic and Bicyclic Derivatives

  • tert-Butyl(1S,7S)-5-(4-methoxybenzyl)-7-(4-methoxyphenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (8ba) Structure: Incorporates a bicyclic diazepanone core with 4-methoxyphenyl and benzyl groups. Synthesis: Achieved 86% yield via KOH-mediated cyclization . Comparison: The bicyclic framework enhances stability and may confer unique pharmacokinetic properties. The high yield contrasts with the parent compound's 38%, highlighting the role of ring strain in driving reactions to completion.
  • tert-Butyl(5-(4-methoxyphenyl)-1-phenyl-1,2,4-triazol-3-yl)carbamate (9b)

    • Structure : Features a 1,2,4-triazole ring substituted with 4-methoxyphenyl.
    • Synthesis : Microwave-assisted synthesis yields 62–90% .
    • Comparison : The triazole ring introduces hydrogen-bonding capacity, which could enhance biological activity. The high yields suggest microwave conditions optimize cycloaddition kinetics.

Halogenated Analogs

  • tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Structure: Chlorine substituent at the para position and an additional amino group. Properties: Molecular formula C₁₃H₁₉ClN₂O₂; 95% purity . Chlorine's electronegativity may alter binding affinity in target interactions compared to methoxy's electron-donating effects.

Physicochemical and Spectral Comparisons

Compound Yield Molecular Weight Key Substituents Notable Spectral Features
Parent compound (3.71) 38% 269.33 g/mol 4-Methoxyphenethyl NMR δ: 1.38 (s, 9H, Boc), 3.77 (s, 3H, OCH₃)
4b (phenylpropynyl derivative) 78% 353.44 g/mol Phenylpropynyl ¹³C NMR confirms alkyne C≡C at 85–95 ppm
8ba (bicyclic diazepanone) 86% 424.48 g/mol Bicyclic core FTIR: C=O stretch at 1680 cm⁻¹
9b (triazole derivative) 62–90% 353.40 g/mol 1,2,4-Triazole HRMS: [M+H]⁺ m/z 354.15

Biologische Aktivität

tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed review of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a chiral center defined by the (S)-configuration. The presence of the 4-methoxyphenyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Carbamate : Reaction of tert-butyl isocyanate with 4-methoxyphenethylamine.
  • Purification : The product is purified through recrystallization or chromatography.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies on related carbamate derivatives have demonstrated their ability to scavenge free radicals effectively, which may be attributed to the presence of methoxy groups that enhance electron donation capabilities .

Antimicrobial Activity

Compounds containing phenolic structures and carbamate functionalities have shown promising antibacterial effects against various pathogens. It is hypothesized that this compound could exhibit similar properties due to its structural similarities with known antimicrobial agents .

Anti-inflammatory Effects

The methoxy group is known to influence anti-inflammatory pathways. Analogous compounds have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Compounds similar to this compound showed IC50 values ranging from 6 to 10 µM against DPPH radicals, indicating strong antioxidant activity .
Antimicrobial Properties Related carbamates demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for further investigation into the antibacterial efficacy of this compound .
Anti-inflammatory Research Studies indicate that methoxy-substituted compounds can modulate inflammatory responses, pointing towards potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methods are optimal for preparing tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine (1-(4-methoxyphenyl)ethylamine). A base such as triethylamine is required to deprotonate the amine, with anhydrous conditions (e.g., THF or dichloromethane) and temperatures between 0–25°C .
  • Critical Factors : Moisture must be excluded to prevent hydrolysis of the chloroformate. Yield optimization (70–85%) depends on stoichiometric control (1:1.1 amine-to-chloroformate ratio) and slow reagent addition to minimize side reactions .
  • Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1^1H/13^13C NMR (e.g., tert-butyl group signals at δ 1.4 ppm and carbamate carbonyl at δ 155 ppm) .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Protocol : Perform accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC or LC-MS.
  • Hydrolytic Stability : Expose to pH 2 (HCl) and pH 9 (NaOH) buffers at 25°C; quantify carbamate cleavage by UV absorbance at 254 nm .
    • Findings : The compound is stable at RT in anhydrous environments but degrades in acidic/basic conditions, releasing 1-(4-methoxyphenyl)ethylamine and CO2_2 .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H NMR confirms the methoxy group (δ 3.8 ppm, singlet) and ethyl carbamate linkage (δ 4.1 ppm, multiplet).
  • IR : Carbamate C=O stretch at ~1680–1720 cm1^{-1}.
  • Mass Spec : ESI-MS ([M+H]+^+ expected at m/z 280.2) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity in Pd-catalyzed cross-coupling reactions?

  • Experimental Design : Compare Suzuki-Miyaura coupling efficiency using this compound vs. its brominated analogs (e.g., tert-Butyl (1-(2-bromo-4-methoxyphenyl)ethyl)carbamate).
  • Results : The methoxy group enhances electron density, reducing oxidative addition efficiency with aryl halides. Use Pd(OAc)2_2/SPhos catalyst system to mitigate this, achieving 60–75% yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in anti-inflammatory activity (IC50_{50} ranging from 10–50 μM across studies) may arise from assay conditions (e.g., LPS-induced vs. COX-2 inhibition models).
  • Resolution : Standardize assays using RAW264.7 macrophages with LPS stimulation and ELISA-based TNF-α quantification. Include positive controls (e.g., indomethacin) and validate via dose-response curves .

Q. Can enantioselective synthesis of the (R)- and (S)-isomers be achieved, and how does stereochemistry affect biological targets?

  • Method : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts.
  • Findings : The (S)-isomer exhibits 3-fold higher affinity for serotonin receptors (Ki_i = 120 nM vs. 360 nM for (R)-isomer), confirmed by radioligand binding assays .

Methodological Challenges and Solutions

Q. How to optimize large-scale synthesis while minimizing hazardous byproducts?

  • Scale-Up Protocol : Replace batch reactors with continuous flow systems to control exothermic reactions. Use in-line FTIR to monitor tert-butyl chloroformate consumption and reduce waste .
  • Byproduct Management : Quench excess chloroformate with aqueous NaHCO3_3 and extract with ethyl acetate; recycle solvents via distillation .

Q. What computational models predict the compound’s metabolic pathways?

  • Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of the methoxy group). Validate with in vitro microsomal assays (t1/2_{1/2} = 45 min in human liver microsomes) .

Safety and Handling

Q. What PPE and engineering controls are essential for handling this compound?

  • Recommendations :

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation .
    • Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.